molecular formula C18H29Br4ClO B14380137 2,10,11,18-Tetrabromo-2-chlorocyclooctadecan-1-one CAS No. 90101-31-8

2,10,11,18-Tetrabromo-2-chlorocyclooctadecan-1-one

Cat. No.: B14380137
CAS No.: 90101-31-8
M. Wt: 616.5 g/mol
InChI Key: AIHWQQYGVNXYHH-UHFFFAOYSA-N
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Description

2,10,11,18-Tetrabromo-2-chlorocyclooctadecan-1-one is a halogenated organic compound known for its unique structure and properties. This compound is characterized by the presence of bromine and chlorine atoms attached to a cyclooctadecanone ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,10,11,18-Tetrabromo-2-chlorocyclooctadecan-1-one typically involves the bromination and chlorination of cyclooctadecanone. The reaction conditions often require the use of bromine and chlorine sources in the presence of catalysts to facilitate the halogenation process. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective addition of halogen atoms to the desired positions on the cyclooctadecanone ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,10,11,18-Tetrabromo-2-chlorocyclooctadecan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield brominated ketones, while reduction can produce partially or fully dehalogenated cyclooctadecanone derivatives .

Scientific Research Applications

2,10,11,18-Tetrabromo-2-chlorocyclooctadecan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,10,11,18-Tetrabromo-2-chlorocyclooctadecan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s halogen atoms play a crucial role in its reactivity and biological activity. For example, the bromine atoms can form strong interactions with biological molecules, leading to the inhibition of specific enzymes or disruption of cellular processes .

Properties

CAS No.

90101-31-8

Molecular Formula

C18H29Br4ClO

Molecular Weight

616.5 g/mol

IUPAC Name

2,10,11,18-tetrabromo-2-chlorocyclooctadecan-1-one

InChI

InChI=1S/C18H29Br4ClO/c19-14-10-6-2-1-5-9-13-18(22,23)17(24)16(21)12-8-4-3-7-11-15(14)20/h14-16H,1-13H2

InChI Key

AIHWQQYGVNXYHH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(C(CCCCCCC(C(=O)C(CCC1)(Cl)Br)Br)Br)Br

Origin of Product

United States

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